![molecular formula C18H15N7O B1680917 2-(Furan-2-yl)-7-phenethyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-amine CAS No. 160098-96-4](/img/structure/B1680917.png)
2-(Furan-2-yl)-7-phenethyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-amine
Overview
Description
This compound is a polycyclic aromatic compound containing a triazole ring fused to a pyrimidine ring . It has a CAS Number of 162401-16-3 and a molecular weight of 241.21 .
Molecular Structure Analysis
The molecular structure of this compound is complex, with a furanyl group attached to a pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-amine core . The exact structure can be determined using techniques such as NMR, HPLC, LC-MS, and UPLC .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It should be stored in a dark place, under an inert atmosphere, at 2-8°C .Scientific Research Applications
HQSAR and Molecular Docking Studies
Studies have used hologram quantitative structure–activity relationship (HQSAR) and molecular docking to understand the molecular requirements of furanyl derivatives, including 2-(Furan-2-yl)-[1,2,4]triazolo[1,5-c]pyrimidin-5-amines, as adenosine A2A receptor (A2AR) antagonists. These computational strategies helped in identifying the structural features responsible for their activity and provided insights into their potential therapeutic applications (Muñoz-Gutiérrez, Caballero, & Morales-Bayuelo, 2016).
Synthesis of Novel Azines and Azolotriazines
Research has also focused on the synthesis of novel azines and azolotriazines based on enaminone incorporating dibromobenzofuran moiety. This includes the exploration of different synthetic routes to create new compounds that could serve as precursors for further pharmaceutical development (Sanad & Mekky, 2018).
Metabolite Studies for Parkinson’s Disease Treatment
One of the metabolites of 2-(Furan-2-yl)-7-(2-(4-(4-(2-methoxyethoxy)phenyl)piperazin-1-yl)ethyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine-5-amine, known as Preladenant, has been identified as an adenosine A2a receptor antagonist. Preladenant is in phase III clinical trials for Parkinson’s disease treatment, highlighting its significance in neurodegenerative disease research (Rosse, 2013).
Novel Derivatives Synthesis for A2A and A3 Adenosine Receptors
Further studies have developed C9- and C2-substituted pyrazolo[4,3-e]-1,2,4-triazolo[1,5-c]pyrimidines as new A2A and A3 adenosine receptors antagonists. This research is part of the ongoing efforts to find more effective and selective antagonists for these receptors, with potential implications for treating various conditions, including cardiovascular diseases and cancer (Baraldi et al., 2003).
PET Tracer Development for Cerebral Adenosine A2A Receptors Imaging
Another significant application is the development of 2-(2-Furanyl)-7-[2-[4-[4-(2-[(11)C]methoxyethoxy)phenyl]-1-piperazinyl]ethyl]7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine-5-amine ([11C]Preladenant) as a PET tracer. This tracer has been synthesized for mapping cerebral adenosine A2A receptors with PET, offering a tool for neurological research and diagnostics (Zhou et al., 2014).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Future Directions
Mechanism of Action
Target of Action
SCH 58261 is a potent and selective antagonist for the adenosine receptor A2A . It has more than 50x selectivity for A2A over other adenosine receptors . The A2A receptor is primarily responsible for the stimulant and ergogenic effects of caffeine .
Mode of Action
SCH 58261 acts as a competitive antagonist at the A2A receptor . This means it competes with adenosine, the natural ligand, for binding to the A2A receptor. When SCH 58261 binds to the A2A receptor, it prevents adenosine from binding and activating the receptor .
Biochemical Pathways
The antagonism of A2A receptors by SCH 58261 leads to a reduction in the levels of TNF-α, Fas-L, Bax expression, and activation of the JNK-MAPK pathway . This results in neuroprotective effects as it reduces demyelination of the neurons .
Pharmacokinetics
SCH 58261 is greatly affected by hepatic metabolism, with an extrapolated hepatic clearance value of 39.97 mL/min/kg . In vitro microsomal metabolite identification studies revealed that metabolites produce oxidized and ketone-formed metabolites via metabolic enzymes in the liver . After oral administration of SCH 58261, a significant amount of the drug was excreted in feces .
Result of Action
SCH 58261 has shown antidepressant, nootropic, and neuroprotective effects in a variety of animal models . It has been used to investigate the mechanism of action of caffeine, showing that the A2A receptor is primarily responsible for the stimulant and ergogenic effects of caffeine . It has also been investigated as a possible treatment for Parkinson’s disease .
properties
IUPAC Name |
4-(furan-2-yl)-10-(2-phenylethyl)-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaen-7-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N7O/c19-18-22-16-13(11-20-24(16)9-8-12-5-2-1-3-6-12)17-21-15(23-25(17)18)14-7-4-10-26-14/h1-7,10-11H,8-9H2,(H2,19,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTLPKQYUXOEJIL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCN2C3=C(C=N2)C4=NC(=NN4C(=N3)N)C5=CC=CO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N7O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80166799 | |
| Record name | 2-(2-Furanyl)-7-(2-phenylethyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80166799 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
345.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
160098-96-4 | |
| Record name | 2-(2-Furanyl)-7-(2-phenylethyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=160098-96-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Sch 58261 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0160098964 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(2-Furanyl)-7-(2-phenylethyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80166799 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SCH 58261 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SCH-58261 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4309023MAH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary target of SCH 58261?
A: SCH 58261 acts as a potent and selective antagonist of the adenosine A2A receptor (A2AR). [, , , , , , , ]
Q2: How does SCH 58261 interact with the adenosine A2A receptor?
A: SCH 58261 binds with high affinity to the A2AR, preventing the binding of adenosine and other agonists. This interaction is competitive, as demonstrated by binding studies and functional assays. [, , , , , , , , ]
Q3: What are the downstream effects of A2AR antagonism by SCH 58261?
A3: Blockade of A2ARs by SCH 58261 leads to various downstream effects, including:
- Increased locomotor activity: This is likely due to its interaction with dopaminergic pathways in the striatum, where A2ARs normally inhibit dopamine release. [, , , ]
- Neuroprotection: SCH 58261 has shown neuroprotective effects in various models of neurological disorders, potentially through mechanisms involving reduced glutamate release, inhibition of neuroinflammation, and modulation of oxidative stress parameters. [, , , , , , ]
- Cardiovascular effects: SCH 58261 can modulate cardiovascular function, primarily by antagonizing the vasodilatory effects of adenosine mediated by A2ARs. This can lead to slight increases in blood pressure and heart rate, particularly at higher doses. [, ]
- Anti-inflammatory effects: Studies suggest that SCH 58261 might exert anti-inflammatory effects, possibly through modulation of cytokine release and glial cell activation. [, , ]
Q4: Does SCH 58261 affect glutamate release?
A: Yes, SCH 58261 has been shown to modulate glutamate release in the striatum. Interestingly, the direction of this modulation appears to be age-dependent. In young rats, SCH 58261 decreases glutamate outflow, while in aged rats, it increases glutamate outflow. [] This suggests that the adenosine system's role in regulating glutamate release may change with age.
Q5: What is the molecular formula and weight of SCH 58261?
A5: SCH 58261 has the molecular formula C19H16N6O and a molecular weight of 344.38 g/mol.
Q6: Is there any spectroscopic data available for SCH 58261?
A: Although detailed spectroscopic data is not provided in the provided abstracts, the synthesis of tritium-labeled SCH 58261 ([3H]SCH 58261) has been described, indicating the use of techniques like HPLC and the determination of specific activity (68.6 Ci/mmol). []
Q7: What is known about the absorption, distribution, metabolism, and excretion (ADME) of SCH 58261?
A: Research suggests that SCH 58261 is significantly metabolized in the liver, potentially limiting its oral bioavailability. The primary metabolic pathways involve oxidation and ketone formation. A considerable portion of the drug is excreted in feces, indicating poor absorption after oral administration. []
Q8: What in vitro models have been used to study the effects of SCH 58261?
A8: In vitro studies have utilized various models, including:
- Rat striatal membranes: To assess binding affinity and selectivity for A2AR. [, , , ]
- Porcine coronary arteries: To investigate the antagonist properties of SCH 58261 on A2AR-mediated vasorelaxation. [, ]
- Human platelets: To characterize A2AR binding and functional responses, such as adenylate cyclase stimulation and platelet aggregation inhibition. []
- Primary striatal cultures: To evaluate the effects of SCH 58261 on intracellular calcium levels following quinolinic acid exposure. []
Q9: What animal models have been used to study the effects of SCH 58261?
A9: Various animal models have been employed to study SCH 58261, including:
- Unilateral 6-hydroxydopamine (6-OHDA) lesioned rats: This model mimics Parkinson's disease and has been used to investigate the effects of SCH 58261 on motor behavior, L-DOPA-induced turning behavior, and potential neuroprotective effects. [, , , , , ]
- Rats with kainic acid (KA)-induced seizures: This model has been used to study the neuroprotective potential of SCH 58261 against excitotoxicity and seizure activity. [, ]
- Mice with collagen-induced arthritis (CIA): This model was used to investigate the anti-inflammatory effects of SCH 58261 on synovitis and osteoclastogenesis. [, ]
- Rats subjected to global cerebral ischemia-reperfusion (IR): This model has been used to assess the neuroprotective effects of SCH 58261 on cognitive impairment, motor function, and hippocampal damage following IR injury. [, ]
- Rats subjected to middle cerebral artery occlusion (MCAO): This model mimics stroke and has been used to investigate the neuroprotective effects of SCH 58261 on infarct volume and c-fos expression. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



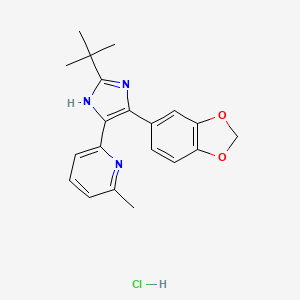
![N-(4-(2-(diethylamino)ethoxy)-3-methoxyphenyl)-N-methyl-4'-(trifluoromethyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B1680837.png)

![6-[[1-[2-(2-methylquinolin-5-yl)oxyethyl]piperidin-4-yl]methyl]-4H-1,4-benzoxazin-3-one](/img/structure/B1680841.png)


![2-bromo-4,5-dimethoxy-N-[3-[(3R)-1-methylpyrrolidin-3-yl]oxy-4-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B1680845.png)
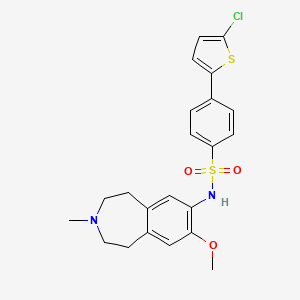
![N-(3-Aminopropyl)-N-[(1r)-1-(3-Benzyl-7-Chloro-4-Oxo-4h-Chromen-2-Yl)-2-Methylpropyl]-4-Methylbenzamide](/img/structure/B1680848.png)
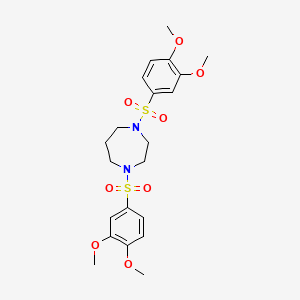

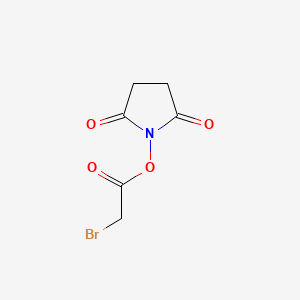
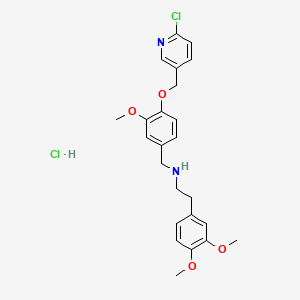
![N'-acetyl-3-chloro-6H-benzo[b][1,4]benzoxazepine-5-carbohydrazide](/img/structure/B1680854.png)